molecular formula C9H10N4O B13694472 [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol

[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol

Cat. No.: B13694472
M. Wt: 190.20 g/mol
InChI Key: VTXCGLBWRPXPEM-UHFFFAOYSA-N
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Description

[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Chemistry

In chemistry, [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol serves as a versatile building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms .

Biology

Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 3-(4-Pyridyl)-5-amino-4-pyrazolecarboxamide
  • 5-Amino-3-(4-pyridyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

(3-amino-5-pyridin-4-yl-1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H10N4O/c10-9-7(5-14)8(12-13-9)6-1-3-11-4-2-6/h1-4,14H,5H2,(H3,10,12,13)

InChI Key

VTXCGLBWRPXPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C(=NN2)N)CO

Origin of Product

United States

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